molecular formula C9H8N2O2 B1346943 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 21801-79-6

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1346943
CAS RN: 21801-79-6
M. Wt: 176.17 g/mol
InChI Key: FBIUGCLQMKPURJ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Some new thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a bioisosteric derivative of isoniazid, were synthesized .


Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives can be characterized by analytical, IR, 1H- and 13C-NMR, and mass spectral data . For example, the structure of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide was established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives can be characterized by their elemental and spectral analyses (IR, 1H-NMR, 13C-NMR, and mass spectra) .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : 2-Methylimidazo[1,2-a]pyridine has been used in the synthesis of antimicrobial compounds . Specifically, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-Methylimidazo[1,2-a]pyridine, has shown antimicrobial properties .
  • Methods of Application : The compound was synthesized by reacting 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This compound was then reacted with bromine and iodine to produce 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
  • Results : The 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .

Antituberculosis Agents

  • Scientific Field : Pharmacology
  • Application Summary : Imidazo[1,2-a]pyridine derivatives, including 2-Methylimidazo[1,2-a]pyridine, have been used in the development of antituberculosis agents . These compounds have shown significant

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : 2-Methylimidazo[1,2-a]pyridine has been used in the synthesis of antimicrobial compounds . Specifically, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-Methylimidazo[1,2-a]pyridine, has shown antimicrobial properties .
  • Methods of Application : The compound was synthesized by reacting 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This compound was then reacted with bromine and iodine to produce 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
  • Results : The 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .

Antituberculosis Agents

  • Scientific Field : Pharmacology
  • Application Summary : Imidazo[1,2-a]pyridine derivatives, including 2-Methylimidazo[1,2-a]pyridine, have been used in the development of antituberculosis agents . These compounds have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the studies were not detailed in the source .

Treatment of Insomnia and Brain Disorders

  • Scientific Field : Neurology
  • Application Summary : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include compounds related to 2-Methylimidazo[1,2-a]pyridine, are used in medicine . Specifically, zolpidem, a derivative, is used to treat short-term insomnia and some disorders of brain function .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the studies were not detailed in the source .

Light-Sensitive Dyes

  • Scientific Field : Chemistry
  • Application Summary : Derivatives of 2-Methylimidazo[1,2-a]pyridine have been used as light-sensitive dyes .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the studies were not detailed in the source .

Data Storage

  • Scientific Field : Information Technology
  • Application Summary : Compounds related to 2-Methylimidazo[1,2-a]pyridine have been used in optical media for data storage .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the studies were not detailed in the source .

Pesticides and Fungicides

  • Scientific Field : Agriculture
  • Application Summary : Imidazo[1,2-a]pyridine derivatives have been used as pesticides and fungicides .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the studies were not detailed in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The latest pieces of literature of the last five years are categorized and summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIUGCLQMKPURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176217
Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

21801-79-6
Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl-
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Record name 21801-79-6
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl-
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Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of pyridin-2-amine (10 g, 106 mmol), ethyl 2-chloro-3-oxobutanoate (16 g, 97 mmol) and ethanol (200 mL) was stirred at 80° C. for 2 days. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium bicarbonate solution was added to the obtained residue, and the mixture was extracted with ethyl acetate. The collected organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure, 8N aqueous sodium hydroxide solution (25 mL), water (75 mL) and ethanol (200 mL) were added to the obtained residue, and the mixture was stirred at 70° C. for 1 hr. 6N Hydrochloric acid (34 mL) was added dropwise to the reaction mixture under ice-cooling. The resulting precipitate was collected by filtration, washed with water, ethanol and diethyl ether and dried to give the title compound (7.6 g, 44%) as a pale-pink solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
44%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
G Samala, R Nallangi, PB Devi, S Saxena… - Bioorganic & Medicinal …, 2014 - Elsevier
In the present study, we used crystal structure of mycobacterial pantothenate synthetase (PS) bound with 2-(2-(benzofuran-2-ylsulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl) acetic acid …
Number of citations: 34 www.sciencedirect.com
BO Kasimogullari, Z Cesur - Molecules, 2004 - mdpi.com
Some new thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a bioisosteric derivative of isoniazid, were …
Number of citations: 38 www.mdpi.com
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com
NP Mishra, S Mohapatra, T Das… - Journal of Heterocyclic …, 2022 - Wiley Online Library
The fascinating molecular structure and versatile bioactivity of imidazo[1,2‐a]pyridine scaffold attracts the scientific community to develop new imidazo[1,2‐a]pyridine based antibacterial …
Number of citations: 1 onlinelibrary.wiley.com
A Vakalopoulos, F Wunder, IV Hartung… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we describe the identification, chemical optimization, and preclinical characterization of novel soluble guanylate cyclase (sGC) stimulators. Given the very broad therapeutic …
Number of citations: 2 pubs.acs.org
R Reddyrajula, UK Dalimba - New Journal of Chemistry, 2019 - pubs.rsc.org
Ambien (zolpidem), an imidazo[1,2-a]pyridine derivative, is a commercial drug to treat insomnia which also possesses antitubercular activity against Mycobacterium tuberculosis H37Rv. …
Number of citations: 15 pubs.rsc.org
R Adams, IJ Pachter - Journal of the American Chemical Society, 1954 - ACS Publications
Bromination of 4H-pyrido [l, 2-a] pyrimidin-4-one with NBS is assumedto give the 3-bromo derivative. This is deduced on the basis of arguments similar to those presented for the …
Number of citations: 16 pubs.acs.org
NC Desai, JD Monapara, AM Jethawa… - Recent Developments in …, 2023 - Elsevier
Pyridine, which is made from unrefined coal tar, has various uses in organic chemistry, pharmaceutical chemistry, polymers, metal complexes, catalysts, and other fields. Pyridine-…
Number of citations: 2 www.sciencedirect.com
R Abdelaziz, JM Di Trani, H Sahile, L Mann… - ACS …, 2023 - ACS Publications
Q203 (telacebec) is an imidazopyridine amide (IPA) targeting the respiratory CIII 2 CIV 2 supercomplex of the mycobacterial electron transport chain (ETC). Aiming for a better …
Number of citations: 1 pubs.acs.org
MASY Alkazzaz - 2014 - researchgate.net
We the member of the examining committee, certify that after reading thesis and examining the student" Mahmoud Abdul Sattar Yehya Al-kazzaz" in its contents, we found that it is …
Number of citations: 0 www.researchgate.net

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